3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique pyrrole structure and the presence of two bromophenyl substituents. The compound features a molecular formula of CHBrNO and a molecular weight of 368.03 g/mol. Its structure includes a pyrrole ring with two carbonyl groups (dione) at positions 2 and 5, which contribute to its reactivity and biological activity.
3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione has been shown to exhibit significant biological activity, particularly in anticancer research. Studies indicate that it demonstrates cytotoxic effects against human liver cancer cells (HepG-2), highlighting its potential as an anticancer agent . The compound's activity is attributed to its ability to interfere with cellular processes, possibly through mechanisms involving apoptosis or cell cycle arrest.
The synthesis of 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione can be achieved through several methods:
The compound has potential applications in medicinal chemistry as an anticancer agent. Its structural features may also allow for further modifications to enhance its efficacy or reduce toxicity. Additionally, it can serve as a building block in organic synthesis for developing new pharmaceuticals or agrochemicals.
Interaction studies have explored how 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione interacts with various biomolecules. These studies often focus on its binding affinity to proteins involved in cancer progression or metabolism. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 6-Bromo-N-methyl-2-naphthamide | 426219-35-4 | 0.88 | Contains a bromine atom and naphthalene structure |
| 2-(4-Bromobenzyl)isoindoline-1,3-dione | 153171-22-3 | 0.87 | Isoindoline structure with bromobenzyl group |
| N-Benzyl-4-bromo-3-methylbenzamide | 1020252-76-9 | 0.86 | Benzamide structure featuring a bromine atom |
| (4-Bromophenyl)(pyrrolidin-1-yl)methanone | 5543-27-1 | 0.85 | Combines bromophenyl with a pyrrolidine moiety |
| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 147497-32-3 | 0.93 | Isoquinoline derivative with bromine |
Uniqueness: The distinct combination of two bromophenyl groups and the dione functionality sets this compound apart from others in terms of potential biological activity and synthetic utility.